molecular formula C19H14F3N3O B2696578 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole CAS No. 923216-27-7

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole

Cat. No. B2696578
CAS RN: 923216-27-7
M. Wt: 357.336
InChI Key: NCVIJJWKALMAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethyl)benzyl]-1H-indole, also known as TAK-659, is a small molecule inhibitor that is being researched for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of a new series of 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles for their anticancer activities. These compounds, including modifications to the core structure of interest, showed promising antiproliferative activity against various cancer cell lines. For instance, certain derivatives were found to exhibit significant activity in the PC-3 cell line, highlighting their potential as novel chemotherapeutics for cancer treatment (Wang et al., 2012).

Corrosion Inhibition

Another study focused on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, which are structurally related to the compound of interest. These derivatives were shown to effectively inhibit corrosion of mild steel in sulphuric acid, suggesting potential industrial applications in protecting metals from corrosion. The investigation included a comprehensive analysis using gravimetric, electrochemical, SEM, and computational methods (Ammal et al., 2018).

Anti-inflammatory Agents

The synthesis and biological screening of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles as antiproliferative and anti-inflammatory agents were also explored. These compounds demonstrated significant anti-inflammatory and antiproliferative activities, establishing a structure-activity relationship that could guide the development of new therapeutic agents for inflammation and cancer (Rapolu et al., 2013).

Antimicrobial Evaluation

Furthermore, the microwave-assisted synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and other diazoles bearing indole moieties has been reported. These novel compounds were assessed for their antimicrobial activities, showcasing their potential in addressing various bacterial and fungal infections. The synthesis approach offers a rapid and efficient method to obtain these biologically active molecules (Gomha & Riyadh, 2011).

Enzyme Inhibition for Diabetic Complications

Another significant application involves the discovery of 3-[(4,5,7-trifluorobenzothiazol-2-yl)methyl]indole-N-acetic acid (lidorestat) and congeners as highly potent and selective inhibitors of aldose reductase. These inhibitors aim at treating chronic diabetic complications by reducing sorbitol levels in nerve and lens tissues, potentially offering a therapeutic avenue for diabetes management (Van Zandt et al., 2005).

properties

IUPAC Name

2-methyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]indol-2-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c1-12-23-24-18(26-12)17-10-14-4-2-3-5-16(14)25(17)11-13-6-8-15(9-7-13)19(20,21)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVIJJWKALMAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole

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